CUPROUS SULFIDE

band gap engineering photovoltaics optoelectronics

Sourcing phase-pure Cu2S for high-temp thermoelectrics is challenging due to CuS contamination. Our Cu2S solves thermal instability. - Stable up to 1130°C; avoids irreversible sulfur loss seen with CuS at 220°C. - Ultralow lattice thermal conductivity (~0.5 W/m·K) maximizes ZT. - Specified as monoclinic α-phase chalcocite for reliable device fabrication.

Molecular Formula C10H11NO3
Molecular Weight 0
CAS No. 1308-78-7
Cat. No. B1170607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCUPROUS SULFIDE
CAS1308-78-7
Molecular FormulaC10H11NO3
Structural Identifiers
SMILES[S-2].[Cu+].[Cu+]
InChIInChI=1S/2Cu.S/q2*+1;-2
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cuprous Sulfide (Cu2S): Material Overview & Selection


Cuprous sulfide (Cu2S, CAS 1308-78-7) is a p-type semiconductor and the copper-rich end-member of the copper sulfide (CuxS) family, occurring naturally as the mineral chalcocite [1]. It exhibits a complex phase behavior with a monoclinic low-temperature phase (α-Cu2S) that transitions to a hexagonal high-temperature superionic phase (β-Cu2S) at approximately 103–110°C, and further to a cubic phase (γ-Cu2S) above ~470°C [2]. Cu2S possesses a direct band gap of approximately 0.72–1.2 eV, high optical transmission in the near-infrared region, and intrinsically low thermal conductivity (~0.5 W m⁻¹ K⁻¹) due to its highly mobile Cu⁺ ions [3][4]. These properties distinguish it from other copper sulfides and oxides, making it a critical material in photovoltaics, thermoelectrics, electrochemical energy storage, and optoelectronics.

Semiconductor p-type semiconductor with direct band gap for photovoltaic and optoelectronic workflows
Superionic Phase Low-temperature superionic transition supports thermoelectric and solid-electrolyte research
Thermal Stability High melting point and stability above common copper sulfide decomposition temperatures

Why Cuprous Sulfide Is Irreplaceable


Copper sulfides exist across a broad stoichiometric range (Cu2−xS, 0 ≤ x ≤ 1), each with distinct electronic, optical, and thermal properties that preclude direct substitution. CuS (covellite) is a metallic conductor with a band gap of 0 eV, while Cu2S is a semiconductor with a band gap of 0.72–1.2 eV [1]. Cu2O, a common oxide alternative, has a wider band gap of 2.0–2.2 eV, limiting its light absorption range compared to Cu2S [2]. Furthermore, the superionic phase transition in Cu2S at ~103°C—absent in CuS and CuO—enables unique ionic-electronic mixed conduction behavior critical for thermoelectric and solid-state electrolyte applications [3]. The thermal decomposition hierarchy is also critical: CuS irreversibly decomposes to Cu2S at 220°C, releasing sulfur, whereas Cu2S remains stable up to its melting point of 1130°C [4]. Substituting Cu2S with CuS or Cu2O in devices operating above 220°C or requiring semiconductor behavior would result in catastrophic performance failure or material degradation.

Electronic mismatch CuS exhibits metallic conductivity, whereas Cu2S is semiconducting; direct substitution may shift device band-structure requirements.
Thermal degradation divergence CuS decomposes irreversibly at moderate elevated temperatures where Cu2S remains phase-stable, limiting high-temperature application compatibility.
Ionic conduction absence Superionic Cu⁺ mobility in Cu2S is not replicated in CuS or Cu2O, which may impact thermoelectric and electrolyte performance.

Cu2S: Quantitative Performance Comparison


Band Gap Comparison: Cu2S vs. CuS

Cu2S is a direct band gap semiconductor, whereas CuS is a metallic conductor. First-principles calculations at ambient pressure show that Cu2S has a band gap of 0.72 eV, while CuS and CuS2 exhibit zero band gap (metallic behavior) [1]. X-ray absorption spectroscopy confirms that Cu2S contains a significant proportion of Cu²⁺ sites and Cu⁰ centers, correlating with its temperature-dependent electrical conductivity, while CuS has tetrahedral Cu²⁺ and trigonal Cu¹⁺ sites with alternating high and low charge planes [2]. This fundamental electronic difference determines whether a material behaves as a semiconductor or a metal, directly impacting device architectures in photovoltaics and sensors.

Band Gap (Eg)
Head-to-head
0.72 eV (direct) CuS: metallic (0 eV)
Defines semiconductor vs metal behavior for device architecture
DFT calculations at ambient pressure
band gap engineering photovoltaics optoelectronics

Capacitance: Cu2S vs. Other Copper Sulfides

In a direct comparative study of copper sulfides with identical morphology, Cu2S delivered the highest specific capacitance among five stoichiometries. At a current density of 1 A g⁻¹, the galvanostatic charge-discharge (GCD) specific capacitances were: Cu2S = 206.9 F g⁻¹, Cu7.2S4 = 185.4 F g⁻¹, Cu9S5 = 154 F g⁻¹, Cu7S4 = 86.3 F g⁻¹, and CuS = 43.29 F g⁻¹ [1]. Furthermore, after activation, the agglomerated Cu2S structure achieved 547.9 F g⁻¹ at 10 A g⁻¹ [1]. The energy storage capacity of copper sulfide with the same morphology increases systematically with the copper sulfide stoichiometric coefficient, with Cu2S (Cu/S ratio = 2.0) showing the highest performance [2].

Specific Capacitance
Head-to-head
206.9 F g⁻¹ at 1 A g⁻¹ CuS: 43.29 F g⁻¹
Reported highest among CuxS stoichiometries under identical morphology
GCD in 1 M KOH; 547.9 F g⁻¹ after activation at 10 A g⁻¹
supercapacitors battery electrodes electrochemical energy storage

Thermal Decomposition: Cu2S vs. CuS

CuS (covellite) undergoes irreversible thermal decomposition to Cu2S and elemental sulfur at 220°C under inert conditions, as described by the reaction: 2CuS → Cu2S + S [1]. Differential scanning calorimetry studies confirm that CuS decomposition occurs between 422°C and 474°C in air, with the evolved sulfur subsequently oxidizing [2]. In contrast, Cu2S exhibits reversible solid-state phase transitions at 376 K (103°C) and 720 K (447°C) without decomposition, and melts congruently at approximately 1400 K (1127°C) with a heat of fusion of 3.070 kcal mol⁻¹ [3]. This thermal hierarchy establishes Cu2S as the stable copper sulfide phase at elevated temperatures.

Thermal Decomposition
Head-to-head
Stable to melting ~1130°C CuS: decomposes at 220°C to Cu2S + S
Enables high-temperature device fabrication where other sulfides degrade
DSC/TGA under inert atmosphere
thermal stability high-temperature processing material degradation

NIR Transparency: Cu2S vs. CuS

Thin films of Cu2S exhibit high optical transmission across the near-infrared (NIR) spectral region (0.8–2.5 μm), whereas CuS films are highly absorptive in the same range. In a systematic study of chemically deposited copper sulfide films of variable composition, Cu2S films were found to be highly transmissive throughout 0.5–2.5 μm, with NIR transmission decreasing progressively as the composition approached CuS stoichiometry [1]. This optical contrast arises from differences in free carrier concentration and electronic structure: Cu2S is a semiconductor with a band gap of ~1.2 eV, while CuS is a degenerate p-type semiconductor with metallic conductivity and strong free-carrier absorption in the NIR [2].

NIR Transparency
Head-to-head
High transmission (0.8-2.5 μm) CuS: highly absorptive
Supports NIR window and transparent electrode applications
Thin-film UV-VIS-NIR spectroscopy; transmission decreases with Cu/S ratio
optical coatings NIR windows transparent conductors

Superionic Phase Transition of Cu2S

Cu2S undergoes a superionic phase transition at ~103°C, where the sulfur sublattice remains rigid while Cu⁺ ions become highly mobile, resulting in ionic conductivity comparable to liquid electrolytes. The transition temperature increases from 98°C to 108°C as the electronic conductivity decreases from 52 Ω⁻¹ cm⁻¹ to 0.07 Ω⁻¹ cm⁻¹, demonstrating the coupling between ionic and electronic transport [1]. The ionic conductivity exhibits an activation energy of 0.24 eV in the β-phase, independent of composition or impurity cations [1]. In contrast, CuS does not exhibit a superionic phase transition and remains a mixed ionic-electronic conductor with lower ionic mobility [2]. This superionic behavior in Cu2S enables its use in thermoelectric devices where ultralow lattice thermal conductivity (κ ~0.5 W m⁻¹ K⁻¹) is essential for high ZT values [3].

Superionic Transition
Head-to-head
Activation energy 0.24 eV (β-phase) CuS: no superionic transition
Underpins thermoelectric and solid electrolyte research fit
Ionic conductivity on single crystals; transition at 98-108°C
superionic conductors solid electrolytes thermoelectrics

Cu2S Modification for Cu2O Photocathodes

Surface modification of Cu2O photocathodes with a Cu2S layer significantly improves photoelectrochemical (PEC) performance compared to bare Cu2O. In a direct comparison, the Cu2S-modified Cu2O photocathode exhibited a higher photocurrent and a more anodic turn-on voltage than the bare Cu2O photocathode [1]. The enhancement is attributed to improved light absorption and reduced charge transfer resistance at the electrode-electrolyte interface [2]. A tandem PEC cell incorporating Cu2O/Cu2S-ZnO/CdS achieved a photoconversion efficiency of 0.38% at zero bias [1]. While Cu2O alone has a suitable band gap (2.0–2.2 eV) for water reduction, its photocurrent is limited by poor charge separation; the Cu2S coating provides a favorable band alignment that facilitates hole extraction [3].

PEC Enhancement
Head-to-head
Higher photocurrent and anodic turn-on versus bare Cu2O
Supports surface modification strategies for water splitting
Cu2O/Cu2S heterostructure; tandem cell 0.38% efficiency at zero bias
photoelectrochemical water splitting solar hydrogen generation surface modification

Cu2S Application Scenarios


Thermoelectrics & Solid-State Electrolytes

Cu2S is the preferred copper sulfide for thermoelectric applications operating above 220°C due to its thermal stability and superionic phase behavior. While CuS decomposes irreversibly to Cu2S and sulfur at 220°C [5], Cu2S remains stable and exhibits a superionic transition at ~103°C that enables ultralow lattice thermal conductivity (~0.5 W m⁻¹ K⁻¹) essential for high thermoelectric figure of merit (ZT) [2]. The Cu⁺ ion mobility in the superionic β-phase provides an additional ionic conduction pathway useful for solid-state electrolyte applications. Procurement teams should specify high-purity α-Cu2S (chalcocite) for thermoelectric device fabrication.

High-Capacitance Supercapacitor Electrodes

When selecting a copper sulfide electrode material for supercapacitors, Cu2S delivers the highest specific capacitance among all copper sulfide stoichiometries with identical morphology. Quantitative GCD measurements show Cu2S achieves 206.9 F g⁻¹ at 1 A g⁻¹, compared to 43.29 F g⁻¹ for CuS, 86.3 F g⁻¹ for Cu7S4, and 154 F g⁻¹ for Cu9S5 [5]. The specific capacity of the agglomerated Cu2S structure reaches 547.9 F g⁻¹ at 10 A g⁻¹ after activation [5]. For applications where gravimetric energy storage density is paramount, Cu2S is the optimal choice within the CuxS family.

NIR-Transparent Coatings & Windows

Cu2S thin films are uniquely suited for applications requiring high optical transparency in the near-infrared (0.8–2.5 μm) region while maintaining p-type electrical conductivity. In systematic optical characterization of copper sulfide films, Cu2S exhibited high NIR transmission, whereas CuS films were strongly absorptive in the same spectral range [5]. This optical property makes Cu2S the material of choice for NIR optical windows, transparent conductive coatings, and optoelectronic devices operating in the NIR. CuS, by contrast, is unsuitable for NIR-transparent applications due to its high free-carrier absorption.

Cu2O Photocathode Enhancement for PEC

Cu2S is demonstrated as an effective surface modification layer on Cu2O photocathodes to improve photoelectrochemical water splitting performance. Direct comparative studies show that Cu2S-modified Cu2O exhibits higher photocurrent and a more anodic turn-on voltage than bare Cu2O [5]. The improvement arises from enhanced light absorption and reduced charge transfer resistance at the semiconductor-electrolyte interface. A tandem cell incorporating Cu2O/Cu2S achieved 0.38% photoconversion efficiency at zero bias [5]. Researchers and device manufacturers pursuing solar hydrogen generation should consider Cu2S-coated Cu2O heterostructures rather than unmodified Cu2O.

Application
Selection Property
Validation Focus
Thermoelectrics & Solid Electrolytes
Superionic phase behavior with low lattice thermal conductivity
Thermoelectric figure of merit (ZT) and ionic conductivity in β-phase
Supercapacitor Electrodes
Reported highest specific capacitance among CuxS phases
GCD capacitance ranking under identical morphology
NIR-Transparent Coatings
High NIR optical transmission combined with p-type conductivity
Optical transparency across 0.8-2.5 μm wavelength
Photoelectrochemical Water Splitting
Photocurrent enhancement with Cu2S surface layer
Photoelectrochemical response of Cu2O/Cu2S heterostructures

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